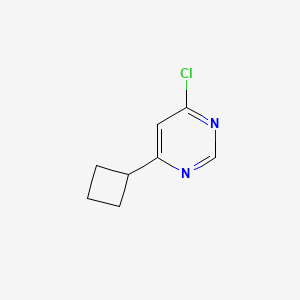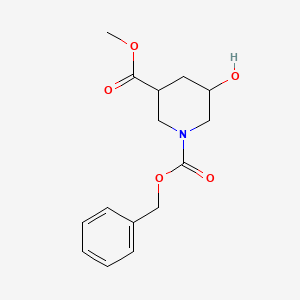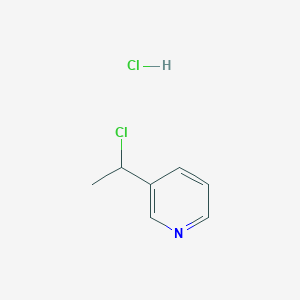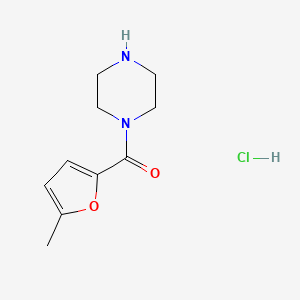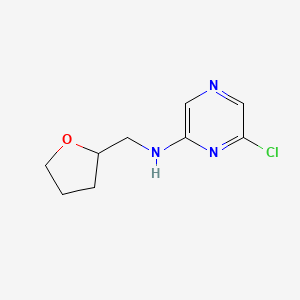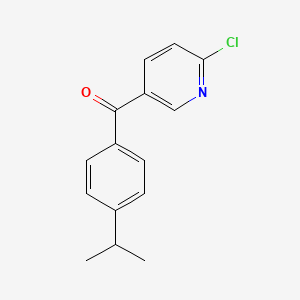
2-Chloro-5-(4-isopropylbenzoyl)pyridine
説明
2-Chloro-5-(4-isopropylbenzoyl)pyridine, also known as CIP, is a chemical compound that has been used in a variety of scientific research applications. CIP is a versatile compound that has been used in a wide range of fields, such as organic chemistry, biochemistry, and pharmacology. It is a colorless solid that is soluble in organic solvents and is relatively stable in air. CIP has a variety of uses, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzyme-catalyzed reactions.
科学的研究の応用
Corrosion Inhibitors
A study conducted by Dandia et al. (2013) explored the use of pyrazolopyridine derivatives, including compounds similar to 2-Chloro-5-(4-isopropylbenzoyl)pyridine, as potential corrosion inhibitors for mild steel in hydrochloric acid. These compounds were synthesized using ultrasonic irradiation and were found to behave as mixed-type corrosion inhibitors, demonstrating significant potential in protecting metals from corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).
Fluorescent Probes for Mercury Ion
Shao et al. (2011) reported the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, achieved through a one-pot reaction involving 2-pyridyl isonitriles, similar to this compound. These novel imidazo[1,2-a]pyridine derivatives were found to be efficient fluorescent probes for detecting mercury ions both in acetonitrile and in buffered aqueous solution (Shao, Pang, Yan, Shi, & Cheng, 2011).
Synthesis of Novel Ligands and Emitters
Samanta et al. (2008) investigated the synthesis of singlet diradical complexes involving compounds similar to this compound. The study focused on their geometrical and electronic structures and the changes that occur upon oxidation. These complexes showed potential in applications like the development of new ligands and emitters (Samanta, Singh, Fiedler, Záliš, Kaim, & Goswami, 2008).
Development of Novel Organic Compounds
Catalani et al. (2010) presented the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of the pyridine class to which this compound belongs. The study highlighted the potential for further functionalization through cross-coupling reactions, signifying the development of novel organic compounds for various applications (Catalani, Paio, & Perugini, 2010).
特性
IUPAC Name |
(6-chloropyridin-3-yl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10(2)11-3-5-12(6-4-11)15(18)13-7-8-14(16)17-9-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMWNZRFDHVMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199027 | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187169-32-9 | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1421672.png)


![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1421678.png)
